(4Z)-4-(3-chlorobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
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Overview
Description
(4Z)-4-(3-chlorobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of isochromenones, which are characterized by a fused benzene and lactone ring system. The presence of a chlorobenzylidene group and methoxy substituents adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(3-chlorobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one typically involves the condensation of 3-chlorobenzaldehyde with 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(3-chlorobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted isochromenones, depending on the specific reagents and conditions used.
Scientific Research Applications
(4Z)-4-(3-chlorobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-4-(3-chlorobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- 3-chloro-N’-(3-chlorobenzylidene)-1-benzothiophene-2-carbohydrazide
- 3-[(3-chlorobenzylidene)amino]benzonitrile
Uniqueness
(4Z)-4-(3-chlorobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is unique due to its specific structural features, such as the presence of both methoxy and chlorobenzylidene groups, which contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, reactivity patterns, and synthetic utility, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C18H15ClO4 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(4Z)-4-[(3-chlorophenyl)methylidene]-6,7-dimethoxy-1H-isochromen-3-one |
InChI |
InChI=1S/C18H15ClO4/c1-21-16-8-12-10-23-18(20)15(14(12)9-17(16)22-2)7-11-4-3-5-13(19)6-11/h3-9H,10H2,1-2H3/b15-7- |
InChI Key |
SNWYXVASBPCIMJ-CHHVJCJISA-N |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)COC(=O)/C2=C\C3=CC(=CC=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)COC(=O)C2=CC3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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